Cas no 905966-46-3 (1,3,2-Dioxaborinane, 5,5-dimethyl-2-(3-thienyl)-)

1,3,2-Dioxaborinane, 5,5-dimethyl-2-(3-thienyl)- 化学的及び物理的性質
名前と識別子
-
- 1,3,2-Dioxaborinane, 5,5-dimethyl-2-(3-thienyl)-
- 5,5-Dimethyl-2-(3-thienyl)-1,3,2-dioxaborinane;
- 5,5-dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane
- BS-48228
- 905966-46-3
- CS-0439117
- F72985
- 5,5-Dimethyl-2-(thien-3-yl)-1,3,2-dioxaborinane
- 5,5-dimethyl-2-thiophen-3-yl-1,3,2-dioxaborinane
-
- インチ: InChI=1S/C9H13BO2S/c1-9(2)6-11-10(12-7-9)8-3-4-13-5-8/h3-5H,6-7H2,1-2H3
- InChIKey: YNZTUXYWQNKVTM-UHFFFAOYSA-N
- ほほえんだ: B1(OCC(CO1)(C)C)C2=CSC=C2
計算された属性
- せいみつぶんしりょう: 196.07300
- どういたいしつりょう: 196.073
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.7A^2
じっけんとくせい
- PSA: 46.70000
- LogP: 1.51630
1,3,2-Dioxaborinane, 5,5-dimethyl-2-(3-thienyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1509784-5g |
5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane |
905966-46-3 | 98% | 5g |
¥574.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1509784-1g |
5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane |
905966-46-3 | 98% | 1g |
¥163.00 | 2024-04-26 | |
Aaron | AR01XCDQ-1g |
5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane |
905966-46-3 | 98% | 1g |
$29.00 | 2025-02-13 | |
Ambeed | A1338828-25g |
5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane |
905966-46-3 | 98% | 25g |
$367.0 | 2025-03-03 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D886852-5g |
1,3,2-Dioxaborinane, 5,5-dimethyl-2-(3-thienyl)- |
905966-46-3 | 98% | 5g |
979.20 | 2021-05-17 | |
Aaron | AR01XCDQ-5g |
5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane |
905966-46-3 | 98% | 5g |
$91.00 | 2023-12-15 | |
1PlusChem | 1P01XC5E-5g |
5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane |
905966-46-3 | 98% | 5g |
$77.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1246810-1g |
5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane |
905966-46-3 | 98% | 1g |
$75 | 2024-06-05 | |
Ambeed | A1338828-1g |
5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane |
905966-46-3 | 98% | 1g |
$33.0 | 2025-03-03 | |
eNovation Chemicals LLC | Y1246810-1g |
5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane |
905966-46-3 | 98% | 1g |
$80 | 2025-02-25 |
1,3,2-Dioxaborinane, 5,5-dimethyl-2-(3-thienyl)- 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
1,3,2-Dioxaborinane, 5,5-dimethyl-2-(3-thienyl)-に関する追加情報
Introduction to 1,3,2-Dioxaborinane, 5,5-dimethyl-2-(3-thienyl)- (CAS No. 905966-46-3)
The compound 1,3,2-Dioxaborinane, 5,5-dimethyl-2-(3-thienyl)-, identified by its CAS number 905966-46-3, is a specialized boron-containing heterocyclic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical development. Its unique structural features, including a borylated thienyl ring and a dimethyl-substituted dioxaborinane core, make it a versatile intermediate in the synthesis of complex molecules.
1,3,2-Dioxaborinane, 5,5-dimethyl-2-(3-thienyl)- belongs to the class of organoboron compounds, which are widely recognized for their role in cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions are fundamental in constructing carbon-carbon bonds and have been instrumental in the development of novel pharmaceuticals and agrochemicals. The presence of the thienyl group in this compound introduces additional reactivity and functionalization possibilities, making it particularly valuable for medicinal chemists.
In recent years, there has been a surge in research focused on developing new boron-containing compounds for their potential applications in drug discovery. The 5,5-dimethyl-2-(3-thienyl)- moiety of this compound not only enhances its stability but also provides a scaffold for further derivatization. This has led to its exploration in the synthesis of bioactive molecules targeting various diseases.
One of the most compelling aspects of 1,3,2-Dioxaborinane, 5,5-dimethyl-2-(3-thienyl)- is its utility in constructing complex molecular architectures. Boron-containing heterocycles are known to exhibit favorable pharmacokinetic properties, including improved solubility and bioavailability. This has made them attractive candidates for drug development. For instance, recent studies have demonstrated its role in the synthesis of kinase inhibitors and other therapeutic agents.
The Suzuki-Miyaura coupling reaction is particularly relevant to this compound due to its boronic acid-like reactivity. This reaction allows for the efficient formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. The 5,5-dimethyl-2-(3-thienyl)- group facilitates this transformation by acting as a handle for further functionalization. Researchers have leveraged this property to develop novel scaffolds for small-molecule drugs.
Moreover, the thienyl ring in 1,3,2-Dioxaborinane, 5,5-dimethyl-2-(3-thienyl)- contributes to its electronic properties and can influence the reactivity of the boron center. This has been exploited in designing molecules with specific binding affinities and selectivities. For example, studies have shown that substituents on the thienyl ring can modulate the interaction between the compound and biological targets.
Recent advancements in computational chemistry have also enhanced our understanding of how 1,3,2-Dioxaborinane, 5,5-dimethyl-2-(3-thienyl)- behaves in various reaction conditions. Molecular modeling studies have predicted optimal conditions for its participation in cross-coupling reactions, providing valuable insights for synthetic chemists. These computational approaches have accelerated the discovery process by allowing researchers to screen multiple reaction conditions virtually.
The pharmaceutical industry has been particularly interested in boron-containing compounds due to their unique biological activities. For instance, 1,3,2-Dioxaborinane derivatives have shown promise as antiviral and anticancer agents. The dimethyl substitution pattern in this compound enhances its metabolic stability while maintaining its reactivity in biological systems.
In conclusion,1 ,3 ,2 -Dioxaborinane , 5 ,5 -dimethyl -2 -( 3 -thienyl ) - ( CAS No . 905966 -46 -3 ) represents a significant advancement in organoboron chemistry with broad applications in drug discovery and material science . Its unique structural features and reactivity make it an invaluable tool for synthetic chemists . As research continues to uncover new applications , this compound is poised to play an increasingly important role in the development of next-generation therapeutics .
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